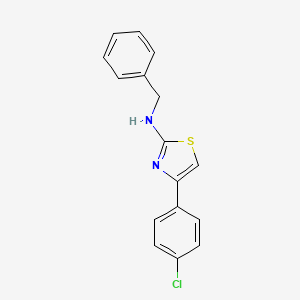

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Beschreibung

BenchChem offers high-quality n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDAIBUEPKCZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353620 | |

| Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21344-81-0 | |

| Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, a substituted 2-aminothiazole derivative of interest to researchers in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide details two primary synthetic strategies: a classical two-step approach involving the Hantzsch thiazole synthesis followed by N-alkylation, and a more streamlined one-pot synthesis. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven experimental protocols, and present characterization data to ensure scientific integrity and reproducibility. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Overview

The synthesis of functionalized thiazole derivatives is a cornerstone of modern heterocyclic chemistry, driven by their prevalence in a wide array of pharmacologically active molecules. The target compound, n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, combines the 2-aminothiazole core with a 4-chlorophenyl group at the 4-position and a benzyl group on the exocyclic amine. This substitution pattern offers a framework for further chemical elaboration and biological screening.

Two principal synthetic routes are presented herein, each with distinct advantages:

-

Strategy A: Two-Step Synthesis via Hantzsch Reaction and Subsequent N-Benzylation. This classical approach is robust and well-documented, offering clear control over each transformation. It involves the initial formation of the 2-amino-4-(4-chlorophenyl)-1,3-thiazole intermediate, which is then benzylated.

-

Strategy B: One-Pot Synthesis. A more convergent and efficient approach that combines the thiazole ring formation and N-benzylation into a single synthetic operation, starting from an α-haloketone and N-benzylthiourea.

This guide will provide a detailed exposition of both pathways, enabling researchers to select the most suitable method based on their specific needs and available resources.

Synthesis of Key Precursors

A critical starting material for both synthetic strategies is an α-haloketone derived from 4-chloroacetophenone. The bromo derivative is often preferred due to its higher reactivity.

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

The α-bromination of 4-chloroacetophenone is a standard transformation that can be achieved using various brominating agents. The use of bromine in a suitable solvent is a common and effective method.

Mechanism Insight: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating enol formation.

Experimental Protocol:

-

To a solution of 4-chloroacetophenone (10.0 g, 64.7 mmol) in glacial acetic acid (50 mL), add a solution of bromine (3.3 mL, 64.7 mmol) in glacial acetic acid (10 mL) dropwise with stirring.

-

Maintain the reaction temperature below 30 °C during the addition using a water bath.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into ice-cold water (500 mL) with vigorous stirring.

-

The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude solid from ethanol to afford 2-bromo-1-(4-chlorophenyl)ethanone as a white to off-white crystalline solid.

Strategy A: Two-Step Synthesis

This pathway separates the construction of the thiazole ring from the introduction of the benzyl group, allowing for the isolation and characterization of the key intermediate, 2-amino-4-(4-chlorophenyl)-1,3-thiazole.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring by reacting an α-haloketone with a thioamide, in this case, thiourea.[1][2]

Mechanism Insight: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone, displacing the bromide. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic 2-aminothiazole ring.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (5.0 g, 21.4 mmol) and thiourea (1.8 g, 23.5 mmol) in absolute ethanol (50 mL).

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water (200 mL) with stirring.

-

Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash with copious amounts of cold water, and air dry.

-

Purify the crude product by recrystallization from ethanol to yield 2-amino-4-(4-chlorophenyl)-1,3-thiazole as a crystalline solid.[3]

Step 2: N-Benzylation of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole

The final step in this pathway is the selective alkylation of the exocyclic amino group with a benzyl halide.

Causality and Regioselectivity: The N-alkylation of 2-aminothiazoles can be complicated by the presence of two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen. Alkylation at the ring nitrogen leads to the formation of a 2-imino-2,3-dihydrothiazole, an isomer of the desired product. To favor selective alkylation at the exocyclic amine, the reaction is typically carried out in the presence of a base. The base deprotonates the more acidic exocyclic amino group, increasing its nucleophilicity relative to the ring nitrogen.

Experimental Protocol:

-

To a solution of 2-amino-4-(4-chlorophenyl)-1,3-thiazole (2.1 g, 10 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (30 mL), add a base such as potassium carbonate (2.8 g, 20 mmol) or sodium hydride (0.48 g, 12 mmol of a 60% dispersion in mineral oil, handled with appropriate care).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.3 mL, 11 mmol) or benzyl chloride (1.27 mL, 11 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (150 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization to afford n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Strategy B: One-Pot Synthesis of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

This more efficient approach involves the direct reaction of 2-bromo-1-(4-chlorophenyl)ethanone with N-benzylthiourea.[4] This method bypasses the isolation of the 2-aminothiazole intermediate, saving time and resources.

Mechanism Insight: The mechanism is analogous to the Hantzsch synthesis. The sulfur atom of N-benzylthiourea acts as the initial nucleophile, attacking the α-carbon of the haloketone. The subsequent intramolecular cyclization and dehydration proceed as in the two-step method to directly form the N-benzylated product.

Experimental Protocol:

-

Synthesize N-benzylthiourea by reacting benzylamine with an appropriate thiocarbonyl transfer reagent (e.g., thiophosgene or by reacting benzyl isothiocyanate with ammonia). Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

In a round-bottom flask, combine 2-bromo-1-(4-chlorophenyl)ethanone (4.67 g, 20 mmol) and N-benzylthiourea (3.32 g, 20 mmol) in absolute ethanol (80 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-water (200 mL) and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Data Presentation and Characterization

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Bromo-1-(4-chlorophenyl)ethanone | C₈H₆BrClO | 233.49 | 93-96 | White crystalline solid |

| 2-Amino-4-(4-chlorophenyl)-1,3-thiazole | C₉H₇ClN₂S | 210.68 | 169-171 | Off-white powder |

| n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | C₁₆H₁₃ClN₂S | 300.81 | Not Reported | Expected solid |

Note: The melting point for the final product is not widely reported in the literature and should be determined experimentally.

Expected Spectroscopic Data for n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

-

¹H NMR: Expected signals would include aromatic protons for the 4-chlorophenyl and benzyl groups, a singlet for the thiazole proton, a doublet for the benzylic methylene protons, and a broad signal for the amine proton.

-

¹³C NMR: Signals corresponding to the carbons of the thiazole ring, the 4-chlorophenyl group, and the benzyl group are expected.

-

IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching, aromatic C-H stretching, C=N and C=C stretching of the thiazole and aromatic rings, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Visualization of Synthetic Pathways

Strategy A: Two-Step Synthesis

Caption: Workflow for the two-step synthesis of the target compound.

Strategy B: One-Pot Synthesis

Caption: Workflow for the efficient one-pot synthesis.

Conclusion

This technical guide has outlined two robust and effective synthetic pathways for the preparation of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine. The classical two-step Hantzsch synthesis followed by N-benzylation offers a reliable and well-controlled method, while the one-pot synthesis from N-benzylthiourea presents a more efficient and convergent alternative. The provided experimental protocols are designed to be reproducible and are grounded in established chemical principles. By understanding the underlying mechanisms and having access to detailed methodologies, researchers are well-equipped to synthesize this and related 2-aminothiazole derivatives for further investigation in drug discovery and development programs.

References

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. [Link]

-

Royal Society of Chemistry. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. [Link]

-

ResearchGate. synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. [Link]

-

PMC. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

-

PMC. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Link]

-

ResearchGate. Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. [Link]screening)

Sources

N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine: A Chemo-Structural Guide to Synthesis and Therapeutic Applications

Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for numerous FDA-approved therapeutics including dasatinib (anticancer) and cefdinir (antibiotic).[1] Within this class, N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine (CAS: 21344-81-0) distinguishes itself as a versatile lead compound. Its unique topology combines a lipophilic 4-chlorophenyl domain with a flexible N-benzyl linker, conferring dual potential as both an antimicrobial agent (via MurB inhibition) and an antiproliferative agent (via tubulin polymerization inhibition).[1] This technical guide provides a rigorous, self-validating protocol for its synthesis, alongside an in-depth analysis of its structure-activity relationships (SAR) and biological profile.[1]

Part 1: Chemical Architecture & Synthesis[1]

The Hantzsch Thiazole Synthesis

The most robust method for constructing the 1,3-thiazole core is the Hantzsch synthesis.[1] This condensation reaction involves the interaction of an

Reaction Mechanism

The mechanism is a cascade sequence initiating with a nucleophilic attack by the thiourea sulfur atom, followed by intramolecular cyclization and dehydration.[1]

Figure 1: Mechanistic pathway of the Hantzsch synthesis for N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Experimental Protocol

Objective: Synthesis of N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine. Scale: 10 mmol.

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 233.49 | 1.0 | 2.33 g |

| N-Benzylthiourea | 166.24 | 1.0 | 1.66 g |

| Ethanol (Absolute) | - | Solvent | 30 mL |

| NaHCO₃ (sat. aq.) | - | Workup | ~50 mL |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.33 g of 2-bromo-1-(4-chlorophenyl)ethanone in 20 mL of absolute ethanol.

-

Addition: Add 1.66 g of N-benzylthiourea to the solution. Rinse the weighing boat with the remaining 10 mL of ethanol to ensure quantitative transfer.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring for 3–4 hours.

-

Precipitation (Hydrobromide Salt): Upon cooling to room temperature, a solid precipitate often forms.[1] This is the hydrobromide salt of the thiazole.

-

Neutralization: Pour the reaction mixture into 100 mL of ice-cold water. Slowly add saturated NaHCO₃ solution with stirring until the pH reaches ~8–9. This liberates the free base.

-

Isolation: Filter the resulting solid using a Büchner funnel. Wash the cake copiously with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Dissolve in minimum boiling ethanol.

-

Filter hot if insoluble impurities are present.

-

Cool slowly to 4°C to maximize crystal growth.

-

-

Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or CaCl₂ overnight.

Quality Control (Self-Validation)

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Expected range: 148–152°C (verify against literature for specific polymorphs).[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

Part 2: Biological Profile & SAR Analysis

Pharmacological Targets

The N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine scaffold exhibits polypharmacology, interacting with multiple biological targets:

-

Antimicrobial Activity (MurB Inhibition): Derivatives of this scaffold have shown efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1] The mechanism is postulated to involve the inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a key enzyme in peptidoglycan biosynthesis.

-

Anticancer Activity (Tubulin Polymerization): Structurally analogous to combretastatin A-4, these thiazoles can bind to the colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle at the G2/M phase.[1]

-

Acetylcholinesterase (AChE) Inhibition: The N-benzyl moiety mimics the binding mode of donepezil (a known AChE inhibitor) within the enzyme's active site gorge, making this scaffold a potential lead for Alzheimer's therapeutics.[1]

Structure-Activity Relationship (SAR)

Modifications to the core scaffold drastically alter potency and selectivity.

Figure 2: SAR Map detailing the functional impact of structural modifications on the scaffold.

Quantitative Data Summary

Table 1: Representative Biological Activity of Analogous Derivatives

| Target Organism/Cell Line | Compound Variant | Activity Metric | Value | Reference |

| Staphylococcus aureus | 4-(4-Cl-phenyl)-N-benzyl... | MIC | 0.23–0.70 mg/mL | [1] |

| Candida albicans | 4-(4-Cl-phenyl)-N-benzyl... | MIC | 0.06–0.23 mg/mL | [1] |

| MCF-7 (Breast Cancer) | 4-(4-OMe-phenyl) analog | IC₅₀ | 0.36 µM | [2] |

| Acetylcholinesterase | 2-amino-4-arylthiazole deriv. | IC₅₀ | 0.91 µM | [3] |

Part 3: Future Directions

Research indicates that the N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine scaffold is an ideal candidate for "hybrid drug" design. Future optimization should focus on:

-

Linker Rigidification: Replacing the flexible methylene of the benzyl group with a piperidine ring (donepezil-like) to enhance AChE binding.

-

Water Solubility: Introducing polar groups (e.g., morpholine) on the benzyl ring to improve bioavailability without compromising the lipophilic pharmacophore required for cell penetration.[1]

References

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives. Molecules, 2021.

-

Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. Bioorganic & Medicinal Chemistry Letters, 2018.

-

Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-aminothiazole derivatives. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 2013.[1]

-

Hantzsch Thiazole Synthesis Protocols. BenchChem Application Notes, 2025.

Sources

theoretical properties of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Topic: Cheminformatic and Pharmacological Profiling of N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary & Structural Rationale

The compound N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine represents a privileged scaffold in medicinal chemistry, specifically within the class of 2,4-disubstituted thiazoles. This structural motif is characterized by a central 1,3-thiazole core acting as a bioisosteric linker between a lipophilic benzyl amine and an electron-deficient 4-chlorophenyl moiety.

Theoretical and empirical profiling suggests this molecule possesses significant potential as a Dual Binding Site Acetylcholinesterase (AChE) Inhibitor for Alzheimer’s disease therapy and as a broad-spectrum antimicrobial agent . The presence of the 4-chlorophenyl group enhances metabolic stability by blocking para-hydroxylation, while the N-benzyl moiety provides essential hydrophobic flexibility for interacting with the Peripheral Anionic Site (PAS) of cholinesterase enzymes.

Cheminformatic & Physicochemical Profiling

Understanding the theoretical "drug-likeness" of this molecule is the first step in establishing its viability as a lead compound. The following data is derived from QSAR models and standard molecular descriptors for the specific structure.

Table 1: Calculated Physicochemical Properties

| Property | Value | Interpretation |

| Molecular Formula | C₁₆H₁₃ClN₂S | Core stoichiometry |

| Molecular Weight | 300.81 g/mol | Optimal for oral bioavailability (<500 Da) |

| cLogP | ~5.15 | Highly lipophilic; suggests high BBB permeability but potential solubility issues |

| H-Bond Donors | 1 (NH) | Favorable for specific receptor anchoring |

| H-Bond Acceptors | 2 (N, S) | Thiazole nitrogen is a key acceptor |

| TPSA | ~41.5 Ų | Excellent membrane permeability (Target <140 Ų) |

| Rotatable Bonds | 4 | Moderate flexibility, reducing entropic penalty upon binding |

| Lipinski Rule of 5 | 1 Violation | LogP > 5 (Borderline); acceptable for CNS targets requiring high lipophilicity |

Synthetic Architecture: The Hantzsch Condensation

The most authoritative and atom-efficient route to synthesize N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is the Hantzsch Thiazole Synthesis . This bimolecular condensation involves the reaction of an

Reaction Mechanism

The mechanism proceeds via a nucleophilic attack of the thiourea sulfur on the

Reactants:

- -Haloketone: 2-bromo-1-(4-chlorophenyl)ethan-1-one

-

Thioamide Component: 1-benzylthiourea

Figure 1: Synthetic Pathway & Mechanism

Caption: Step-wise Hantzsch condensation pathway. The reaction is driven by the formation of the stable aromatic thiazole ring.

Detailed Synthetic Protocol

To ensure reproducibility and high yield, the following protocol is recommended:

-

Stoichiometry: Dissolve 1.0 equivalent of 1-benzylthiourea in absolute ethanol (0.1 M concentration).

-

Addition: Add 1.0 equivalent of 2-bromo-1-(4-chlorophenyl)ethan-1-one portion-wise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 4:1). -

Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization: Basify the mixture with aqueous

or -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Pharmacological Theory: AChE Interaction[5]

The primary theoretical application of this molecule is in the treatment of neurodegenerative disorders. The structural features suggest it acts as a non-covalent inhibitor of Acetylcholinesterase (AChE) .

Binding Hypothesis

Based on SAR data from similar 2-aminothiazoles, the binding mode is predicted to be dual-site:

-

Peripheral Anionic Site (PAS): The

-benzyl moiety engages in -

Catalytic Anionic Site (CAS): The 4-chlorophenyl thiazole core penetrates deep into the gorge, interacting with Trp84 and Phe330 via

- -

H-Bonding: The exocyclic amine (NH) forms a hydrogen bond with the hydroxyl group of Tyr124 or Tyr337.

Figure 2: Theoretical Binding Mode (AChE Target)

Caption: Predicted dual-site binding mode within the Acetylcholinesterase gorge, bridging the PAS and CAS regions.

Experimental Validation Protocols

To validate the theoretical properties described above, the following standardized assays are required.

A. Ellman’s Assay (AChE Inhibition)

This colorimetric assay quantifies the inhibitory capability (

-

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB) absorbing at 412 nm.

-

Protocol:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

Substrate: Acetylthiocholine iodide (0.5 mM).

-

Reagent: DTNB (0.3 mM).

-

Procedure: Incubate Enzyme + Inhibitor (Test Compound) for 20 min at

. Add ATCh and DTNB. Measure absorbance at 412 nm over 5 minutes. -

Calculation: % Inhibition =

.

-

B. Antimicrobial Susceptibility (MIC Determination)

Given the thiazole core's history in antimicrobials (e.g., sulfathiazole), screening against S. aureus is critical.

-

Method: Broth Microdilution (CLSI standards).

-

Readout: Minimum Inhibitory Concentration (MIC) in

.

References

-

Hantzsch Synthesis Mechanism: BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Link

-

General Thiazole Synthesis: ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. Link

-

AChE Inhibition Context: Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Specific Compound Data: Fluorochem. (2025). Product Profile: N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine. Link

-

Molecular Docking Protocols: Pharmaspire. (2023). Molecular docking analysis of substituted benzimidazole derivatives. Link

Sources

Methodological & Application

Application Note: Experimental Profiling of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Abstract & Compound Significance

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a "privileged scaffold" derivative in medicinal chemistry, distinguished by its lipophilic benzyl tail and the electron-withdrawing chlorophenyl moiety. This specific architecture is extensively utilized in Structure-Activity Relationship (SAR) studies targeting:

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis or membrane integrity (specifically against Gram-positive strains like S. aureus).

-

Enzyme Inhibition: Acting as a reversible inhibitor for Acetylcholinesterase (AChE) in neurodegenerative research.

-

Cytotoxicity: Modulation of cyclin-dependent kinases (CDKs) in antiproliferative assays.[1]

This guide provides standardized protocols for the chemical synthesis , purification , and biological validation (MIC & MTT assays) of this compound to ensure reproducible experimental data.

Chemical Synthesis Protocol

Methodology: Hantzsch Thiazole Synthesis Reaction Type: Condensation / Cyclization Yield Expectation: 70–85%

Reaction Scheme (Logic Flow)

Figure 1: The Hantzsch condensation pathway utilizing an alpha-haloketone and a substituted thiourea.

Step-by-Step Synthesis

-

Reagent Prep: Dissolve 4-chloro-2'-bromoacetophenone (1.0 eq, ~2.33 g for 10 mmol scale) in 20 mL of absolute ethanol.

-

Addition: Add N-benzylthiourea (1.0 eq, ~1.66 g) to the solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid or triethylamine (TEA) to catalyze the tautomerization (optional, reaction often proceeds without).

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours . Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). The starting bromide spot should disappear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (~100 g) containing aqueous ammonia (to neutralize HBr byproduct).

-

A solid precipitate will form immediately.

-

-

Purification:

-

Filter the solid under vacuum.

-

Recrystallization: Dissolve crude solid in hot ethanol. Allow to cool slowly to yield crystalline needles.

-

Characterization: Verify via 1H-NMR (DMSO-d6). Look for the characteristic thiazole proton singlet around δ 7.0–7.3 ppm.

-

Application I: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (ATCC 25923). Mechanism: The lipophilic benzyl group facilitates membrane penetration, while the thiazole core interacts with bacterial enzyme targets (e.g., DNA gyrase B).

Reagent Setup Table

| Component | Specification | Preparation Note |

| Test Compound | 10 mg/mL Stock | Dissolve in 100% DMSO. Sonicate if necessary. |

| Culture Media | Mueller-Hinton Broth (MHB) | Autoclave at 121°C for 15 min. |

| Inoculum | 0.5 McFarland Standard | Adjust bacterial suspension to ~1.5 x 10^8 CFU/mL. |

| Control Drug | Ciprofloxacin / Ampicillin | Prepare 1 mg/mL stock in solvent. |

| Indicator | Resazurin (Alamar Blue) | 0.01% w/v solution in sterile water. |

Microdilution Protocol

-

Plate Layout: Use a sterile 96-well flat-bottom microplate.

-

Media Fill: Dispense 100 µL of sterile MHB into wells 1–12 of all rows.

-

Compound Addition: Add 100 µL of the Test Compound stock to Column 1.

-

Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, then transfer to Column 3... repeat to Column 10. Discard the final 100 µL.

-

Result: Concentration gradient (e.g., 1000 µg/mL down to ~1.9 µg/mL).

-

-

Inoculation: Add 10 µL of the bacterial suspension (diluted 1:100 from 0.5 McFarland) to wells 1–11.

-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 20 µL Resazurin solution. Incubate for 2–4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

MIC Definition: The lowest concentration well that remains blue.

-

Application II: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Assess antiproliferative activity against cancer cell lines (e.g., MCF-7 or HepG2).[2] Relevance: 2-aminothiazoles are structural isosteres to several ATP-competitive kinase inhibitors.

Assay Workflow Logic

Figure 2: Standard MTT assay workflow for cytotoxicity determination.

Data Analysis & Interpretation[2][3][4]

-

Calculation: % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) × 100.

-

IC50 Determination: Plot % Viability (y-axis) vs. Log[Concentration] (x-axis) using non-linear regression (Sigmoidal dose-response).

-

Thresholds:

-

IC50 < 10 µM: Potent cytotoxic agent (Lead candidate).

-

IC50 10–50 µM: Moderate activity.

-

IC50 > 50 µM: Low potency / Inactive.

-

Troubleshooting & Optimization

-

Solubility Issues: The 4-chlorophenyl and benzyl groups make this compound highly lipophilic. If precipitation occurs in aqueous media (MHB or Cell media):

-

Ensure final DMSO concentration is < 1% (toxicity threshold).

-

Use Tween-80 (0.02%) as a surfactant in the assay buffer.

-

-

Synthesis Yield Low:

-

Ensure reagents are dry. Moisture inhibits the dehydration step.

-

If the product is an oil, scratch the flask sides with a glass rod or seed with a crystal from a previous batch to induce crystallization.

-

References

-

ChemicalBook. (n.d.). Synthesis of N-BENZYL-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-AMINE. Retrieved from

-

Fluorochem. (n.d.). N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Product Data. Retrieved from

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from

-

National Institutes of Health (NIH). (2023). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles. PMC. Retrieved from

Sources

Application Note: In Vitro Characterization of N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

This Application Note provides a rigorous technical guide for the in vitro use of N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine (CAS: 21344-81-0). Based on its structural pharmacophore—a lipophilic chlorophenyl-thiazole core linked to a benzylamine—this compound is primarily investigated in two domains: Acetylcholinesterase (AChE) inhibition (neurodegenerative drug discovery) and Antimicrobial activity (specifically biofilm inhibition).

Introduction & Mechanism of Action

Compound Overview

N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine represents a "privileged scaffold" in medicinal chemistry. Its structure consists of two hydrophobic domains (the chlorophenyl and benzyl rings) connected by a central thiazole-amine linker. This architecture allows it to function as a dual-binding ligand :

-

Neuropharmacology: The benzyl moiety typically targets the Catalytic Active Site (CAS) or Peripheral Anionic Site (PAS) of cholinesterases, while the thiazole ring provides rigid spacing and π-π stacking interactions, making it a candidate for Alzheimer’s disease therapeutics [1].

-

Microbiology: The lipophilic nature of the chlorophenyl-thiazole core facilitates membrane permeation, disrupting bacterial cell walls or interfering with quorum sensing pathways in biofilm formation [2].

Physicochemical Properties

-

Molecular Weight: ~300.8 g/mol

-

Solubility: Low in water; highly soluble in DMSO and Ethanol.

-

Stability: Stable in solid form at -20°C. Hydrolysis-resistant in neutral buffers.

Preparation & Handling

Stock Solution Preparation

Objective: Create a 10 mM stock solution for long-term storage.

-

Weighing: Accurately weigh 3.01 mg of the compound.

-

Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (molecular biology grade).

-

Vortexing: Vortex for 30 seconds until the solution is completely clear. If precipitation persists, sonicate for 5 minutes at 40 kHz.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Note: Ensure the final DMSO concentration in your cell/enzyme assay does not exceed 0.5% (v/v), as higher concentrations can inhibit enzymatic activity or cause cytotoxicity.

Protocol A: Acetylcholinesterase (AChE) Inhibition Assay

Standard Ellman’s Method

This protocol quantifies the compound's ability to inhibit AChE, a primary target for Alzheimer's symptomatic treatment.[1][2][3]

Reagents

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATChI, 15 mM stock in water).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM stock in buffer containing 0.1 M NaCl and 0.02 M MgCl₂).

-

Enzyme: Acetylcholinesterase (from Electrophorus electricus, 0.22 U/mL in buffer).

-

Positive Control: Donepezil or Tacrine (1 µM).

Experimental Workflow

-

Plate Setup: Use a 96-well clear microplate.

-

Incubation Phase:

-

Add 140 µL Phosphate Buffer (pH 8.0).

-

Add 20 µL of Test Compound (diluted in buffer; range 0.1 µM – 100 µM).

-

Add 20 µL of AChE Enzyme solution.

-

Incubate at 25°C for 15 minutes to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 10 µL of DTNB (Chromogen).

-

Add 10 µL of ATChI (Substrate).

-

-

Measurement:

-

Immediately read absorbance at 412 nm (Abs₀).

-

Read continuously every 60 seconds for 10 minutes (Kinetic Mode).

-

Data Analysis

Calculate the percent inhibition using the initial velocity (

-

IC₅₀ Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).

Workflow Diagram (Ellman's Assay)

Caption: Step-by-step workflow for the Ellman's colorimetric assay to determine AChE inhibition potency.

Protocol B: Antimicrobial Susceptibility Testing

Broth Microdilution Method (CLSI Standards)

This protocol evaluates the Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.[4]

Reagents[3]

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Strains: Fresh overnight cultures adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dye (Optional): Resazurin (0.01%) for visual viability check.

Experimental Workflow

-

Preparation: Dilute the 10 mM DMSO stock into CAMHB to achieve a starting concentration of 256 µg/mL (ensure DMSO < 1%).

-

Serial Dilution: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate. Add 100 µL of compound solution to column 1, then serially dilute (1:2) across the plate.

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100, then add 100 µL to each well. Final bacterial density: ~5 x 10⁵ CFU/mL.

-

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout:

-

Visual: Look for turbidity (growth). The MIC is the lowest concentration with no visible growth.

-

Resazurin: Add 30 µL of resazurin. Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Assay | Compound insolubility in aqueous buffer. | Reduce final concentration; ensure DMSO is 0.5–1%. Warm buffer to 37°C before adding enzyme. |

| High Background (Abs 412nm) | Spontaneous hydrolysis of DTNB. | Use fresh DTNB solution. Include a "Compound Blank" (No enzyme) to subtract non-enzymatic color change. |

| Inconsistent IC50 | Enzyme degradation. | Keep AChE on ice until use. Aliquot enzyme to avoid freeze-thaw cycles. |

References

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides. PubMed Central. Available at: [Link]

-

Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

-

N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine Compound Summary. PubChem. Available at: [Link]

Sources

- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. N4 -benzyl-N2 -phenylquinazoline-2,4-diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine in cell-based assays

Application Note: Functional Characterization of -Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine in Cell-Based Assays

Executive Summary

Transient Receptor Potential Melastatin 8 (TRPM8)This guide details the protocols for utilizing this compound in mammalian cell-based calcium flux assays to determine antagonist potency (

Chemical Properties & Handling

Critical Note: This compound exhibits high lipophilicity (LogP ~5.15). Proper solubilization is the single most critical step for assay reproducibility.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 300.80 g/mol | |

| LogP | ~5.15 | High Lipophilicity: Prone to precipitation in aqueous buffers. |

| Solubility | DMSO (>10 mM) | Insoluble in water. |

| Storage | -20°C (Desiccated) | Stable in DMSO stock for 3 months at -20°C. |

Reconstitution Protocol (Stock Solution)

-

Weighing: Weigh 3.0 mg of compound into a sterile glass vial (avoid plastic if possible to prevent adsorption).

-

Solvent Addition: Add 997

L of anhydrous DMSO (dimethyl sulfoxide) to achieve a 10 mM stock concentration. -

Mixing: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate for 5 minutes at 40 kHz.

-

Aliquot: Dispense into 50

L aliquots to avoid freeze-thaw cycles.

Primary Application: TRPM8 Calcium Flux Assay

Objective: To quantify the antagonist activity of the compound against menthol-induced Calcium (

Biological Mechanism

The compound acts as a negative allosteric modulator or pore blocker of the TRPM8 channel. Upon activation by agonists (e.g., Menthol, Icilin), TRPM8 opens, allowing

Pathway Visualization

Figure 1: Mechanism of Action in Calcium Flux Assay. The compound inhibits the transition of TRPM8 to the open state, preventing Calcium influx and subsequent fluorescence signal.

Experimental Protocol

Phase A: Cell Preparation

-

Cell Line: HEK293-hTRPM8 (Inducible or Stable).

-

Seeding: Plate cells at 20,000 cells/well in a black-walled, clear-bottom 384-well poly-D-lysine coated plate.

-

Incubation: Incubate for 24 hours at 37°C, 5%

. Confluence should reach ~85-90%.

Phase B: Dye Loading

-

Dye Solution: Prepare Fluo-4 NW (No Wash) or Calcium 6 dye loading buffer according to kit instructions. Include 2.5 mM Probenecid to inhibit anion transporters and prevent dye leakage.

-

Loading: Remove culture media and add 20

L of Dye Loading Buffer to each well. -

Incubation: Incubate 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.

Phase C: Compound Treatment (Antagonist Mode)

Self-Validating Step: Ensure DMSO concentration never exceeds 0.5% in the final well, as DMSO itself can modulate ion channels.

-

Compound Dilution: Prepare a 3-fold serial dilution of the 10 mM stock in HBSS buffer (with 20 mM HEPES) .

-

Top Concentration: 30

M (Final assay concentration). -

Range: 8 points.[1]

-

-

Addition: Add 10

L of diluted compound to the cells. -

Equilibration: Incubate for 20 minutes at RT . This allows the lipophilic compound to partition into the membrane and bind the channel.

Phase D: Agonist Injection & Read (FLIPR/FlexStation)

-

Agonist Prep: Prepare Menthol at

concentration (typically 30-100 -

Measurement:

-

Baseline read: 10 seconds.

-

Injection: Inject 10

L of Menthol solution. -

Read duration: 120 seconds (measure peak fluorescence).

-

-

Wavelengths: Excitation 485 nm / Emission 525 nm.

Data Analysis

-

Normalization: Calculate

(Max Fluorescence - Baseline) / Baseline. -

Inhibition Calculation:

-

Signal_max: Menthol only (no antagonist).

-

Signal_min: Buffer only (no agonist).

-

-

Curve Fitting: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic (Hill) equation to determine

.

Secondary Application: Antimicrobial Susceptibility

The 2-aminothiazole core is a known pharmacophore for antimicrobial activity, often targeting bacterial DNA gyrase or cell wall synthesis.

Protocol: Minimum Inhibitory Concentration (MIC)

-

Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).

-

Medium: Mueller-Hinton Broth (MHB).

-

Inoculum: Adjust bacterial suspension to

CFU/mL. -

Compound Plate:

-

Dispense 100

L of MHB containing serial dilutions of the compound (Range: 128 -

Control: Include Ampicillin or Ciprofloxacin as a positive control.

-

-

Inoculation: Add 100

L of bacterial suspension. -

Incubation: 18-24 hours at 37°C.

-

Readout: Visual turbidity inspection or

absorbance.-

MIC Definition: The lowest concentration with no visible growth.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the high-throughput calcium flux assay.[2]

Expected Results & Troubleshooting

Expected Potency Ranges

| Assay Target | Expected Activity | Reference Standard |

| TRPM8 ( | 1.0 - 10 | AMTB or BCTC |

| S. aureus (MIC) | 16 - 64 | Ampicillin |

| Cytotoxicity ( | > 50 | Doxorubicin |

Troubleshooting Guide

-

Issue: High background fluorescence or unstable baseline.

-

Cause: Dye leakage or temperature fluctuations.

-

Solution: Ensure Probenecid is fresh; keep plate at constant temperature (25°C or 37°C) for 15 mins before reading.

-

-

Issue: Compound precipitation.

-

Cause: Low solubility in aqueous buffer.

-

Solution: Do not exceed 1% DMSO final concentration. If precipitation occurs at >10

M, use BSA (0.1%) in the buffer to act as a carrier, though this may shift potency.

-

-

Issue: Lack of inhibition.[3]

-

Cause: Agonist concentration too high.

-

Solution: Re-titrate Menthol. If Agonist >

, it becomes difficult for a competitive or allosteric antagonist to block the signal efficiently.

-

References

-

TRPM8 Antagonists & SAR

- De Petrocellis, L., et al. "Design, synthesis and biological evaluation of new thiazole scaffolds as potential TRPM8 antagonists." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

-

2-Aminothiazole Antimicrobial Activity

-

Bondock, S., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021.[4]

-

-

General Calcium Flux Protocol

- "FLIPR Calcium Assay Evaluation.

-

Chemical Properties (PubChem)

Sources

- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-BENZYL-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-AMINE synthesis - chemicalbook [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Application Notes and Protocols for n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine in Drug Discovery

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of 2-Aminothiazoles in Modern Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and rigid structure make it an ideal framework for designing targeted therapeutics.[3] This structural motif is central to drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its versatility in targeting key cellular pathways implicated in cancer.[1]

This guide focuses on a specific, yet promising, member of this class: n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine . This compound integrates three key pharmacophoric elements: the proven 2-aminothiazole core, a 4-(4-chlorophenyl) group which can engage in hydrophobic and halogen-bonding interactions, and an N-benzyl substituent that provides conformational flexibility and potential for further interactions within a target's binding site. While extensive research has focused on the broader class of 2-aminothiazole derivatives, this document provides a focused examination of the title compound, drawing upon data from closely related analogs to project its potential applications and to provide robust protocols for its synthesis and evaluation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. For n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, these properties dictate its solubility, membrane permeability, and suitability for various formulations.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃ClN₂S | [4] |

| Molecular Weight | 300.81 g/mol | [4] |

| CAS Number | 21344-81-0 | [4] |

| Appearance | Solid (predicted) | - |

| LogP (calculated) | 5.15 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

Analytical Characterization Protocols: Characterization is essential to confirm the identity and purity of the synthesized compound. Standard methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most direct and widely adopted method for synthesizing the 4-aryl-2-aminothiazole core is the Hantzsch thiazole synthesis.[1] This protocol outlines a reliable pathway to n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.

Workflow Diagram: Hantzsch Synthesis

Caption: Hantzsch synthesis workflow for the target compound.

Step-by-Step Protocol

Rationale: This protocol is based on the established Hantzsch reaction, a reliable method for forming the thiazole ring from an α-haloketone and a thiourea derivative.[4]

-

Preparation of Benzylthiourea:

-

Dissolve benzylamine in a suitable solvent (e.g., ethanol).

-

Add benzoyl isothiocyanate dropwise at room temperature.

-

Stir for 2-4 hours to form the benzoylthiourea intermediate.

-

Hydrolyze the intermediate with aqueous NaOH to yield benzylthiourea. Filter, wash with water, and dry the product.

-

-

Cyclocondensation Reaction:

-

To a round-bottom flask, add equimolar amounts of 4-Chloro-2'-bromoacetophenone and the synthesized benzylthiourea.

-

Add ethanol as the solvent to facilitate the reaction.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion.

-

-

Workup and Purification:

-

After cooling to room temperature, the reaction mixture will likely contain the hydrobromide salt of the product as a precipitate.

-

Neutralize the mixture with a base (e.g., aqueous sodium bicarbonate or ammonia solution) until the pH is ~8-9 to precipitate the free amine.

-

Filter the crude product, wash thoroughly with water, and air dry.

-

For higher purity, recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol) or purify by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the final product using NMR, MS, and HPLC as previously described.

-

Biological Evaluation: Assessing Anticancer Potential

Based on extensive studies of structurally related 2-aminothiazole derivatives, the primary anticancer mechanisms are likely inhibition of tubulin polymerization and/or inhibition of protein kinases.[5][6] The following protocols are designed to investigate these potential activities.

Hypothesized Mechanism of Action

Many 4-aryl-2-aminothiazole derivatives function as colchicine binding site inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Caption: Hypothesized mechanism via tubulin polymerization inhibition.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in evaluating the cytotoxic potential of a new compound.

Materials:

-

Human cancer cell lines (e.g., U-937 histiocytic lymphoma, SK-MEL-1 melanoma, based on activity of analogs).[5]

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, dissolved in DMSO to create a stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well plates, multichannel pipette, plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A close analog, the p-chlorobenzylamino derivative 8e , showed IC₅₀ values in the range of 5.7-12.2 µM against U-937 and SK-MEL-1 cell lines, providing a benchmark for expected activity.[5]

Protocol 2: In Vitro Tubulin Polymerization Assay

Rationale: This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules, providing direct evidence for the hypothesized mechanism of action.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and reaction buffer).

-

Test compound and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole or Colchicine as inhibitors).

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Setup: On ice, prepare the reaction mixture in a 96-well plate. This typically includes tubulin, GTP, and reaction buffer.

-

Compound Addition: Add the test compound at various concentrations to the wells. Include positive and negative controls.

-

Initiate Polymerization: Transfer the plate to the microplate reader pre-warmed to 37°C.

-

Monitor Polymerization: Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the compound-treated samples to the controls. Calculate the IC₅₀ for inhibition of tubulin polymerization. Potent inhibitors from this structural class typically show IC₅₀ values in the low micromolar range.[6]

Structure-Activity Relationship (SAR) Insights

While data for the title compound is specific, analysis of close analogs provides valuable insights into the structural features that govern activity.

-

N-Substitution: The N-benzyl group is a common feature in active compounds. Studies on related series show that substitutions on the benzyl ring, such as a para-chloro group (as seen in analog 8e ), can enhance potency.[5]

-

4-Aryl Group: The 4-(4-chlorophenyl) group is critical. The nature and position of the substituent on this phenyl ring significantly impact activity. Electron-withdrawing groups like chlorine are often favorable.

-

Thiazole Core: The 2-aminothiazole core is essential for activity, likely acting as a key hydrogen-bonding scaffold within the biological target.

Conclusion and Future Directions

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine represents a promising lead compound for the development of novel anticancer agents. Its structural similarity to known tubulin polymerization inhibitors and kinase inhibitors provides a strong rationale for its evaluation. The protocols detailed in this guide offer a robust framework for its synthesis and biological characterization. Future work should focus on a comprehensive evaluation against a panel of cancer cell lines, detailed mechanistic studies to confirm its molecular target(s), and exploration of further chemical modifications to optimize its potency and pharmacokinetic profile.

References

-

Rossi, M., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 849-873. [Link]

-

Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. [Link]

-

Hamed, F. A. A., Mohamed, A. S., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. International Journal of Organic Chemistry, 7, 29-43. [Link]

-

El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Hassan, A. S., et al. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 11, 1289653. [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

-

Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0174006. [Link]

-

Ghorab, M. M., et al. (2013). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 12(1), 19-25. [Link]

-

Lee, Y. R., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Chemical Biology & Drug Design, 79(5), 811-820. [Link]

-

Appretech Scientific Limited. N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine. [Link]

-

da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). [Link]

-

El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5865. [Link]

-

Kumar, S., et al. (2016). Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(11), 1477-1490. [Link]

-

Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

-

Finiuk, N. S., et al. (2022). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Scientific Reports, 12(1), 1-15. [Link]

-

Farghaly, T. A., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European Journal of Medicinal Chemistry, 58, 336-345. [Link]

-

Guda, M. R., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC advances, 14(1), 1-19. [Link]

-

Popiolek, L., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(24), 5930. [Link]

-

Zhang, H., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1694-1702. [Link]

-

Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317. [Link]

-

Abo-Ashour, M. F., et al. (2022). Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. Pharmaceuticals, 15(10), 1205. [Link]

Sources

- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. N-BENZYL-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Efficacy Testing of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Introduction

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a novel heterocyclic compound. The thiazole moiety is a core structure in numerous pharmacologically active agents, suggesting potential therapeutic applications. These application notes provide a comprehensive, structured framework for the systematic evaluation of this compound's efficacy, with a focus on a potential anti-cancer profile. This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression from initial in vitro screening to in vivo validation.

The protocols herein are designed as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible data. We will proceed under the hypothesis that the compound may exhibit cytotoxic or cytostatic effects on cancer cells, a common therapeutic area for novel thiazole derivatives.

Part 1: In Vitro Efficacy Profiling

The initial phase of efficacy testing involves characterizing the compound's biological effects on cancer cells in a controlled laboratory setting. This multi-pronged approach aims to determine not only if the compound is active but also how it exerts its effects at a cellular level.[1][2][3]

Workflow for In Vitro Efficacy Testing

Caption: A logical workflow for the in vitro evaluation of a novel compound.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment using MTT/XTT Assays

Rationale: The first step is to determine the compound's effect on cell proliferation and viability. MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] The goal is to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Materials:

-

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

-

Selected cancer cell lines (e.g., U87MG for glioblastoma, A549 for lung cancer)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][7]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) kit with electron coupling reagent[8]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][9]

-

Microplate reader

Step-by-Step Protocol (MTT Assay):

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[4] Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[9]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader.[7][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50 value.

Data Presentation:

| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |

| 0 (Control) | 1.250 | 100% |

| 0.1 | 1.245 | 99.6% |

| 1 | 1.050 | 84% |

| 10 | 0.625 | 50% |

| 100 | 0.125 | 10% |

Protocol 1.2: Investigation of Apoptosis Induction

Rationale: If the compound reduces cell viability, it is crucial to determine if this is due to programmed cell death (apoptosis). Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[10][11] A luminescent or fluorescent assay for their activity provides a quantitative measure of apoptosis induction.[11][12] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used as a confirmatory method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13]

Materials:

-

Caspase-Glo® 3/7 Assay System

-

TUNEL Assay Kit (e.g., DeadEnd™ Fluorometric TUNEL System)

-

White-walled 96-well plates (for luminescence)

-

Microscope slides or chamber slides

-

Fluorescence microscope or flow cytometer

Step-by-Step Protocol (Caspase-3/7 Assay):

-

Cell Treatment: Seed and treat cells with the compound at concentrations around the IC50 value for a predetermined time (e.g., 6, 12, 24 hours) in a white-walled 96-well plate.[10]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[11]

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[12]

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.

Protocol 1.3: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and preventing proliferation. Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content in individual cells, thereby revealing the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Materials:

-

Flow cytometer

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Ice-cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

Step-by-Step Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat them with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate at 4°C for at least 2 hours (or overnight).[16]

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[17]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[16][17]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the amount of DNA.[18]

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Protocol 1.4: Mechanistic Insights via Western Blotting

Rationale: Western blotting allows for the detection of specific proteins to investigate the molecular pathways affected by the compound. For example, if apoptosis is induced, one could examine the cleavage of PARP (a substrate of caspase-3) or the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family. If cell cycle arrest is observed, one could probe for changes in cyclins and cyclin-dependent kinases (CDKs).[19][20]

Materials:

-

SDS-PAGE equipment

-

Electrotransfer system

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-p21, anti-Cyclin B1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

Step-by-Step Protocol:

-

Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the changes in protein expression or post-translational modifications (like cleavage or phosphorylation) in response to the compound treatment.

Potential Signaling Pathway for Investigation

Caption: A hypothetical signaling pathway leading to cell cycle arrest and apoptosis.

Part 2: In Vivo Efficacy Assessment

Positive results from in vitro studies provide the rationale for advancing the compound to in vivo testing. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating drug efficacy in a more complex biological system.[22][23]

Protocol 2.1: Formulation of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine for In Vivo Administration

Rationale: Many novel organic compounds have poor water solubility, which presents a major challenge for in vivo administration.[24][25] A suitable formulation is required to ensure adequate bioavailability. The choice of vehicle depends on the compound's physicochemical properties and the intended route of administration (e.g., oral, intraperitoneal, intravenous).

Common Formulation Strategies:

-

Co-solvent systems: Using a mixture of solvents to enhance solubility (e.g., DMSO, PEG400, Tween 80, saline).[26]

-

Suspensions: Micronizing the compound and suspending it in a vehicle like carboxymethylcellulose (CMC).

-

Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used.[25]

Example Formulation Vehicle (for IP injection): A common vehicle for preclinical studies is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio might be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The final formulation should be sterile-filtered. It is critical to test the vehicle alone in a small cohort of animals to ensure it does not cause toxicity.

Protocol 2.2: Murine Xenograft Model for Efficacy Evaluation

Rationale: This protocol describes a cell line-derived xenograft (CDX) model to assess the compound's ability to inhibit tumor growth in vivo.[22][23] We will use an orthotopic glioblastoma model as an example, as it better recapitulates the tumor microenvironment compared to subcutaneous models.[6][27]

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG mice)[6]

-

Human glioblastoma cell line (e.g., U87MG)

-

Matrigel or similar basement membrane matrix

-

Stereotactic apparatus for intracranial injection

-

Formulated n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

-